molecular formula C11H16BNO2 B1334685 2-(1-Piperidinyl)phenylboronic acid CAS No. 1050505-85-5

2-(1-Piperidinyl)phenylboronic acid

Cat. No.: B1334685
CAS No.: 1050505-85-5
M. Wt: 205.06 g/mol
InChI Key: NPZUBLWFOBRQAV-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)phenylboronic acid: is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a piperidine ring attached to a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the formation of the piperidine derivative through the reaction of piperidine with a suitable phenyl halide under basic conditions.

    Borylation: The piperidine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron or tetrahydroxydiboron. This step is often catalyzed by a transition metal catalyst like palladium.

    Hydrolysis: The final step involves the hydrolysis of the boronate ester to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

2-(1-Piperidinyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the development of sensors for detecting biological molecules such as glucose.

    Industry: The compound is used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar structure but lacks the piperidine ring.

    4-(1-Piperidinyl)phenylboronic acid: Similar structure with the piperidine ring in a different position.

    2-(1-Morpholinyl)phenylboronic acid: Similar structure with a morpholine ring instead of a piperidine ring.

Uniqueness

2-(1-Piperidinyl)phenylboronic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

(2-piperidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUBLWFOBRQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400623
Record name 2-(1-PIPERIDINYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050505-85-5
Record name B-[2-(1-Piperidinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050505-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-PIPERIDINYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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